molecular formula C25H25NO6 B4045008 Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate

Cat. No.: B4045008
M. Wt: 435.5 g/mol
InChI Key: GTYYCVUKBXVNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate is a useful research compound. Its molecular formula is C25H25NO6 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-3-piperidinecarboxylate is 435.16818752 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Innovative Compounds

Researchers have developed innovative coumarin derivatives containing the thiazolidin-4-one ring, utilizing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. These compounds were synthesized through a series of reactions, starting from salicylaldehyde and diethyl malonate, followed by hydrazinolysis and condensation with different aromatic aldehydes. The synthesized compounds were evaluated for their antibacterial activity, showing potential as new therapeutic agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Biological Activities Evaluation

A study focused on the efficient synthesis of densely functionalized 4H-chromene derivatives through a one-pot, atom economical three-component reaction. This methodology yielded medicinally promising compounds characterized by spectral and X-ray methods. The approach demonstrates the potential for developing new therapeutics based on the chromene scaffold (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Development of New Methodologies

An innovative piperidine-functionalized poly(ethylene glycol) bridged dicationic ionic liquid was prepared and utilized as a recyclable catalyst for synthesizing substituted 2-amino-2-chromenes and 3,4-dihydropyrano[3,2-c]chromenes in aqueous media. This environmentally benign protocol offers wide substrate flexibility and demonstrates the versatility of piperidine derivatives in catalysis (Wang, Luo, Xing, & Liu, 2013).

Anticancer Activity and Photophysical Properties

Novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study highlights the therapeutic potential of chromene derivatives in overcoming drug resistance in cancer cells, with detailed investigation into their selectivity towards drug-resistant cells (Kumar et al., 2013).

Future Directions

Future research could focus on exploring the biological activities of this compound, given that similar compounds have shown a wide spectrum of biological activities . Additionally, further studies could aim to optimize the synthesis process and improve the yield .

Properties

IUPAC Name

ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6/c1-2-30-25(29)18-9-6-12-26(15-18)23(27)16-31-19-10-11-20-21(17-7-4-3-5-8-17)14-24(28)32-22(20)13-19/h3-5,7-8,10-11,13-14,18H,2,6,9,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYYCVUKBXVNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate
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Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.